

Physicochemical Properties of Heptane-1,2,3-triol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Heptanetriol

Cat. No.: B024924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptane-1,2,3-triol is a vicinal triol that holds significance in various scientific applications, notably as an amphiphile in the crystallization of membrane proteins. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly within the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the known physicochemical characteristics of heptane-1,2,3-triol, including its structural and physical properties, and spectroscopic data. Methodologies for the determination of key experimental parameters are also detailed.

Introduction

Heptane-1,2,3-triol ($C_7H_{16}O_3$) is a seven-carbon aliphatic chain substituted with three hydroxyl groups on adjacent carbons.^[1] This structure imparts amphiphilic properties to the molecule, with a hydrophilic triol head and a hydrophobic heptyl tail. This characteristic is crucial for its application in stabilizing membrane proteins for structural studies. This guide aims to consolidate the available data on its physicochemical properties to serve as a valuable resource for professionals in relevant fields.

Structural and Physical Properties

The fundamental structural and physical properties of heptane-1,2,3-triol are summarized in the tables below. It is important to note that some experimental values, particularly for melting and boiling points, show variability across different sources, which may be attributed to the presence of different isomers or impurities.

Table 1: General and Structural Properties of Heptane-1,2,3-triol

Property	Value	Source(s)
IUPAC Name	heptane-1,2,3-triol	[1]
Synonyms	1,2,3-Heptanetriol, 1,2,3-Trihydroxyheptane	[1]
Molecular Formula	C ₇ H ₁₆ O ₃	[1]
Molecular Weight	148.20 g/mol	[1]
Canonical SMILES	CCCCC(C(CO)O)O	[1]
InChI Key	HXYCHJFUBNTKQR-UHFFFAOYSA-N	[1]
CAS Number	103404-57-5	[2]

Table 2: Physicochemical Data of Heptane-1,2,3-triol

Property	Value	Source(s)
Physical State	Solid, described as a white crystalline powder or chunks. [3] It is also noted to be hygroscopic.[1]	[1][3]
Melting Point	52-55 °C (lit.) or 75-81 °C (for high melting isomer)	[4]
Boiling Point	306.8 °C at 760 mmHg (Predicted)	
Density	1.078 g/cm ³ (Predicted)	
Refractive Index	1.479 (Predicted)	
Vapor Pressure	6.98E-05 mmHg at 25°C (Predicted)	
Flash Point	151.2 °C (Predicted)	
XLogP3	0.1	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	5	[1]

Solubility Profile

Precise quantitative solubility data for heptane-1,2,3-triol in various solvents is not readily available in the literature. However, based on its chemical structure and the established principles of solubility ("like dissolves like"), a qualitative solubility profile can be inferred.

- **Water:** The presence of three hydroxyl groups allows for significant hydrogen bonding with water molecules.[5] Shorter-chain polyols like glycerol (a triol) are miscible with water.[6] While the seven-carbon chain in heptane-1,2,3-triol introduces considerable hydrophobicity, the compound is expected to have moderate to good solubility in water.

- **Polar Organic Solvents:** Heptane-1,2,3-triol is expected to be soluble in polar protic solvents such as methanol, ethanol, and other short-chain alcohols due to the potential for hydrogen bonding. It is also likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
- **Nonpolar Organic Solvents:** The hydrophobic heptyl chain suggests some solubility in nonpolar solvents. However, the highly polar triol headgroup will limit its miscibility with very nonpolar solvents like hexane and toluene. It is likely to be partially soluble in solvents of intermediate polarity such as chloroform and diethyl ether.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of heptane-1,2,3-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The exact chemical shifts will depend on the solvent used and the specific isomer. A general interpretation suggests the following:

- ^1H NMR: The spectrum would exhibit complex multiplets for the protons on the carbon atoms bearing the hydroxyl groups (C1, C2, and C3). The protons of the butyl chain (C4-C7) would appear as overlapping multiplets in the upfield region, with the terminal methyl group (C7) showing a characteristic triplet. The hydroxyl protons would appear as broad singlets, the position of which is dependent on concentration and temperature.
- ^{13}C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, assuming an asymmetric isomer. The carbons attached to the hydroxyl groups (C1, C2, and C3) would resonate in the downfield region (typically 60-80 ppm), while the carbons of the alkyl chain would appear in the upfield region (typically 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. The characteristic absorption bands for heptane-1,2,3-triol would include:

- A strong, broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding.
- C-H stretching vibrations of the alkyl chain in the region of $2850\text{--}3000\text{ cm}^{-1}$.
- C-O stretching vibrations in the fingerprint region, typically between 1000 and 1260 cm^{-1} .

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of heptane-1,2,3-triol are not widely published. However, standard methodologies for organic compounds and polyols can be applied.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then placed in a heated block. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Determination of Boiling Point

The boiling point can be determined by distillation or by using a micro-boiling point apparatus. In the latter method, a small amount of the liquid is heated in a tube containing an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and at which the liquid re-enters the capillary upon cooling is recorded as the boiling point. Due to the high boiling point of heptane-1,2,3-triol, this determination should be performed with appropriate equipment.

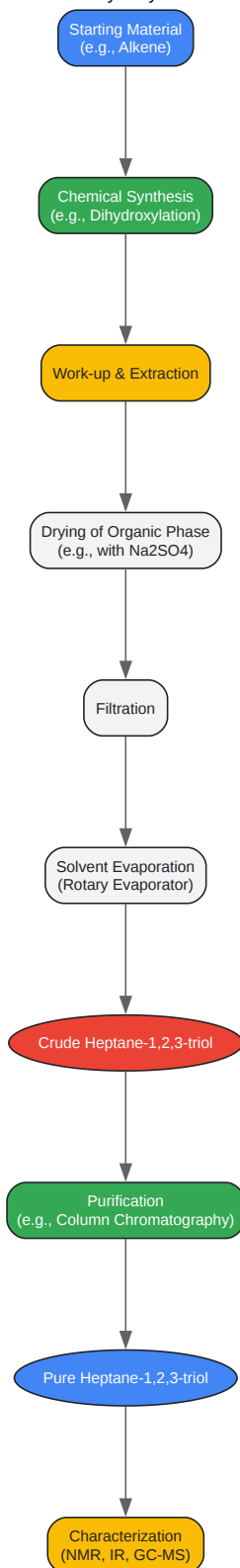
Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of heptane-1,2,3-triol and to separate its isomers. A suitable GC method would involve a polar capillary column (e.g., a wax-type column) and a flame ionization detector (FID). The oven temperature program would need to be optimized to achieve good separation of the isomers and any potential impurities.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a polyol like heptane-1,2,3-triol, based on common organic synthesis techniques.

General Workflow for Polyol Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and analysis of a polyol.

Conclusion

This technical guide has summarized the key physicochemical properties of heptane-1,2,3-triol based on available literature and predictive models. While core data on its structure and physical constants are established, discrepancies in some experimental values and a lack of quantitative solubility data highlight areas for further investigation. The provided methodologies and workflow diagrams offer a practical framework for researchers working with this compound. A more precise and comprehensive characterization of its properties, particularly its solubility in a range of solvents, would be highly beneficial for its application in drug development and protein crystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-Heptanetriol | C₇H₁₆O₃ | CID 124604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HEPTANE-1,2,3-TRIOL | CAS 103404-57-5 [matrix-fine-chemicals.com]
- 3. researchtrends.net [researchtrends.net]
- 4. 1,2,3-HEPTANETRIOL | 103404-57-5 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. iris.unina.it [iris.unina.it]
- To cite this document: BenchChem. [Physicochemical Properties of Heptane-1,2,3-triol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024924#physicochemical-properties-of-heptane-1-2-3-triol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com